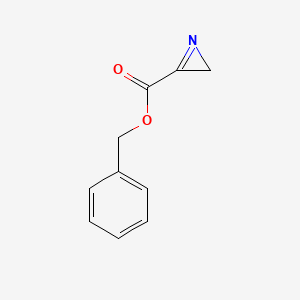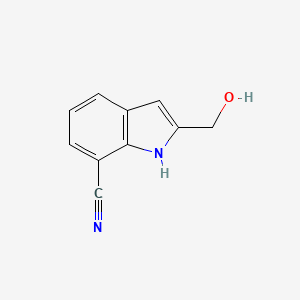
3-Amino-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1H-purine-2,6(3H,7H)-dione: is a heterocyclic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This compound is characterized by its fused ring structure, consisting of a pyrimidine ring fused to an imidazole ring. The presence of an amino group at the third position and keto groups at the second and sixth positions make it a unique derivative of purine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the purine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality. Industrial production may also involve purification steps such as crystallization, filtration, and chromatography to isolate the desired compound.
化学反应分析
Types of Reactions
3-Amino-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to different purine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve selective reduction.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups at the amino position.
科学研究应用
3-Amino-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex purine derivatives and is used in studies of purine chemistry.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biochemical probe.
Medicine: Research explores its potential as a therapeutic agent, particularly in the context of antiviral and anticancer activities.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals, where its unique structure contributes to the development of new compounds with desired biological activities.
作用机制
The mechanism of action of 3-Amino-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes involved in nucleic acid synthesis or by interfering with the replication of viral genomes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism and a precursor to uric acid.
Uniqueness
3-Amino-1H-purine-2,6(3H,7H)-dione is unique due to the presence of an amino group at the third position and keto groups at the second and sixth positions This specific arrangement of functional groups imparts distinct chemical properties and reactivity, differentiating it from other purine derivatives
属性
分子式 |
C5H5N5O2 |
|---|---|
分子量 |
167.13 g/mol |
IUPAC 名称 |
3-amino-7H-purine-2,6-dione |
InChI |
InChI=1S/C5H5N5O2/c6-10-3-2(7-1-8-3)4(11)9-5(10)12/h1H,6H2,(H,7,8)(H,9,11,12) |
InChI 键 |
HDVQGRMHFYSLKL-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2=C(N1)C(=O)NC(=O)N2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


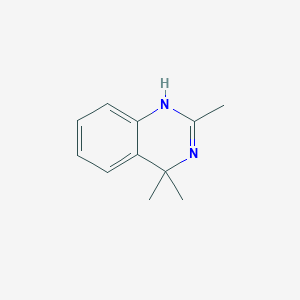
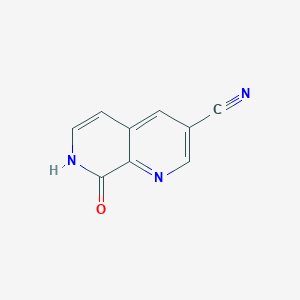

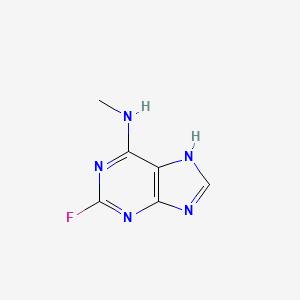


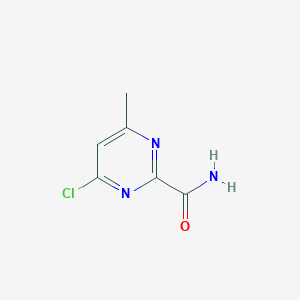
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)


